molecular formula C15H20N2O2S B1362113 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one CAS No. 302929-96-0

1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one

Cat. No. B1362113
M. Wt: 292.4 g/mol
InChI Key: VGIUEAVXLPQMSX-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives typically consists of a benzene ring fused to an imidazole ring . The specific structure of “1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one” would include these rings, along with additional functional groups specified in the name of the compound.


Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The specific reactions that “1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one” would participate in are not specified in the literature I have access to.


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific compound . These properties can include solubility, melting point, boiling point, and more.

Scientific Research Applications

Antibacterial Properties

1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one and related compounds have been researched for their antibacterial properties. Studies have shown that certain benzimidazole derivatives exhibit antibacterial activity against Gram-positive bacteria. Specifically, compounds such as 2-methoxy-6-(5-H/methyl/chloro/nitro-1H-benzimidazol-2-yl)phenols have been synthesized and characterized, demonstrating effectiveness against various bacterial strains (Tavman et al., 2009). Another study focusing on similar compounds also reported antibacterial effects, suggesting potential applications in antimicrobial therapy (Tavman et al., 2009).

Antimicrobial and Anti-Helicobacter Pylori Activity

Compounds derived from benzimidazole, such as 2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazoles, have shown selective antibacterial properties for Helicobacter spp. These compounds, through structural modifications, have been developed to retain their antibacterial potency while eliminating proton pump inhibitor activity, making them specific in their action (Kühler et al., 2002).

Chemoselective Reduction and Synthesis

In the field of organic synthesis, benzimidazole derivatives have been used for chemoselective reduction processes. For example, the reduction of double bonds in certain benzimidazoleacetonitriles using NaBH4 has been explored, highlighting the compound's role in organic synthesis and potential pharmaceutical applications (Sadhu, Reddy & Dubey, 2016).

Corrosion Inhibition

Benzimidazole derivatives have been studied for their corrosion inhibition properties. Research has shown that these compounds can effectively inhibit mild steel corrosion in acidic environments, making them potential candidates for industrial applications in corrosion prevention (Yadav, Behera, Kumar & Sinha, 2013).

Safety And Hazards

The safety and hazards associated with benzimidazole derivatives can vary widely depending on the specific compound . Some benzimidazole derivatives are safe for use in humans and are used as therapeutic drugs, while others may be toxic or hazardous .

Future Directions

The future directions for research into benzimidazole derivatives are likely to involve the development of new therapeutic drugs. Given the broad range of biological activity exhibited by these compounds, they are a rich area for drug discovery .

properties

IUPAC Name

1-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanyl-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-15(2,3)13(18)9-20-14-16-11-8-10(19-5)6-7-12(11)17(14)4/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIUEAVXLPQMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CSC1=NC2=C(N1C)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357765
Record name 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one

CAS RN

302929-96-0
Record name 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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